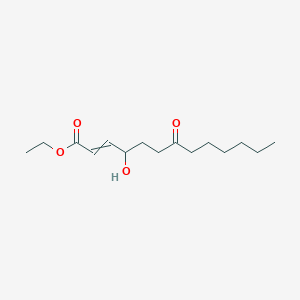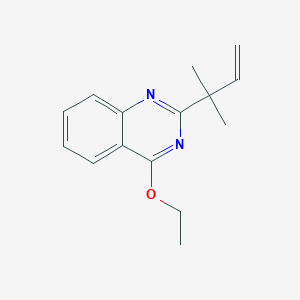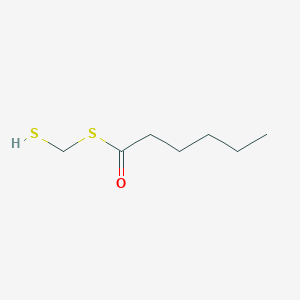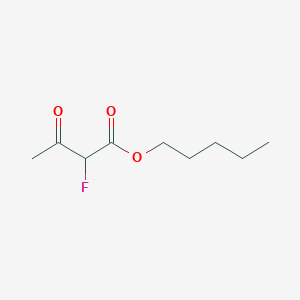![molecular formula C16H14BrIO2 B12605945 1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene CAS No. 890136-68-2](/img/structure/B12605945.png)
1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene is a complex organic compound characterized by the presence of bromine, iodine, and methoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Iodination: The addition of an iodine atom to the benzene ring.
Ethenylation: The attachment of an ethenyl group to the phenyl ring.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents used in these reactions include halogens, acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The presence of bromine, iodine, and methoxy groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can affect biological processes and pathways, making it a compound of interest in medicinal chemistry and pharmacology .
Comparison with Similar Compounds
1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene can be compared with similar compounds such as:
4-[(E)-2-(4-Bromophenyl)ethenyl]-1,2-dimethoxybenzene: Similar structure but lacks the iodine atom.
1-Bromo-4-((E)-2-{4-[(E)-2-(4-bromophenyl)ethenyl]phenyl}ethenyl)benzene: Similar structure but lacks the methoxy groups.
Properties
CAS No. |
890136-68-2 |
|---|---|
Molecular Formula |
C16H14BrIO2 |
Molecular Weight |
445.09 g/mol |
IUPAC Name |
1-[2-(2-bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene |
InChI |
InChI=1S/C16H14BrIO2/c1-19-15-9-12(14(18)10-16(15)20-2)8-7-11-5-3-4-6-13(11)17/h3-10H,1-2H3 |
InChI Key |
PPTONIDJNAQZFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC2=CC=CC=C2Br)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12605878.png)




![1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)-](/img/structure/B12605906.png)


![3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12605929.png)
![1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12605943.png)

